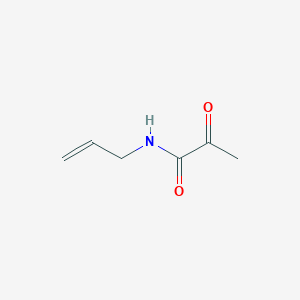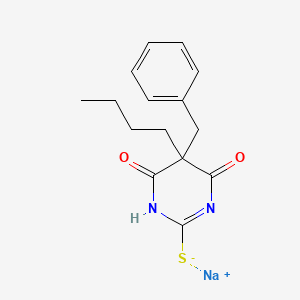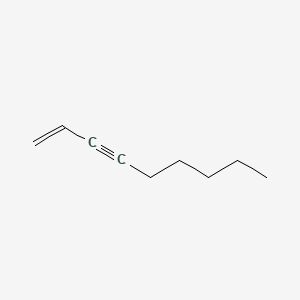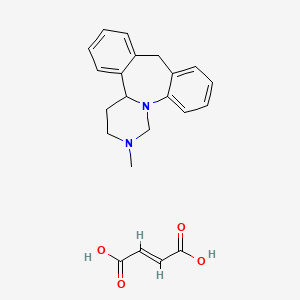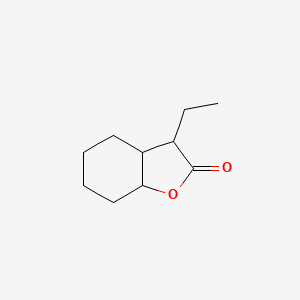
2(3H)-Benzofuranone, 3-ethylhexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzofuranone, 3-ethylhexahydro- is a chemical compound that belongs to the class of benzofuranones. It is characterized by a benzofuranone core structure with an ethyl group and a hexahydro modification. This compound is known for its applications in various fields, including perfumery and flavoring, due to its unique aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzofuranone, 3-ethylhexahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable phenol derivative with an ethylating agent, followed by cyclization to form the benzofuranone core. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 2(3H)-Benzofuranone, 3-ethylhexahydro- is carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process may involve multiple steps, including purification and distillation, to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzofuranone, 3-ethylhexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2(3H)-Benzofuranone, 3-ethylhexahydro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2(3H)-Benzofuranone, 3-ethylhexahydro- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
3-Ethylhexahydro-1-methyl-2H-azepin-2-one: This compound shares a similar hexahydro structure but differs in its functional groups.
Thiophene derivatives: These compounds have a similar heterocyclic structure but contain sulfur instead of oxygen.
Uniqueness
2(3H)-Benzofuranone, 3-ethylhexahydro- is unique due to its specific aromatic properties and the presence of both an ethyl group and a hexahydro modification. These features contribute to its distinct chemical behavior and applications in various fields .
Properties
CAS No. |
54491-17-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-ethyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11/h7-9H,2-6H2,1H3 |
InChI Key |
WUEULGLRESFOFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2CCCCC2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


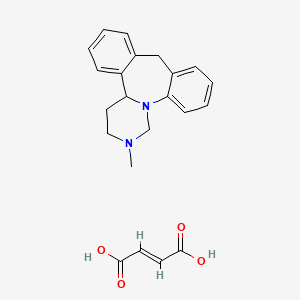
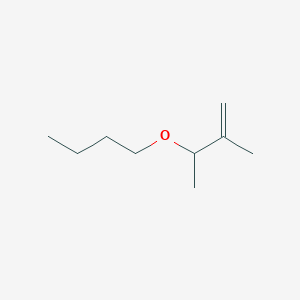
![3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801240.png)

![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)
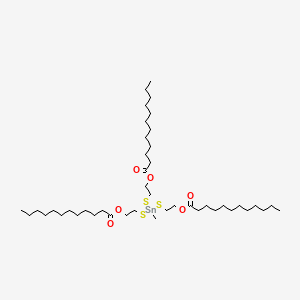

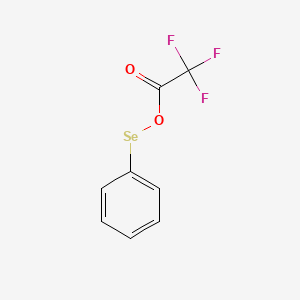
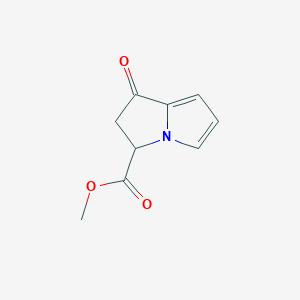
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
